molecular formula C18H16N2O2S2 B12184750 (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12184750
M. Wt: 356.5 g/mol
InChI Key: KESXLHPJJLBOKH-UHFFFAOYSA-N
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Description

(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxyaniline with a suitable aldehyde, followed by cyclization with a thioamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicine, the compound’s thiazolidinone core is of interest for developing new therapeutic agents. Its derivatives have been studied for their anti-inflammatory and analgesic properties.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class of compounds with diverse biological activities.

    Phenylthiazoles: Compounds with antimicrobial and anticancer activities.

Uniqueness

(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidinone core with a phenylethyl group and a hydroxyphenyl moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N2O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-3-(2-phenylethyl)-1,3-thiazole-2-thione

InChI

InChI=1S/C18H16N2O2S2/c21-15-8-4-7-14(11-15)19-12-16-17(22)20(18(23)24-16)10-9-13-5-2-1-3-6-13/h1-8,11-12,21-22H,9-10H2

InChI Key

KESXLHPJJLBOKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC(=CC=C3)O)O

Origin of Product

United States

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